Fmoc-D-Lys(Biotin)-OH

概要

説明

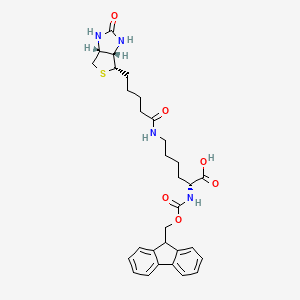

“Fmoc-D-Lys(Biotin)-OH” is a compound used in peptide synthesis. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is used to protect the amino group during peptide synthesis1. The “D-Lys(Biotin)-OH” part refers to the D-lysine amino acid that has been biotinylated2. Biotinylation is a process where biotin is attached to a molecule, in this case, D-lysine2.

Synthesis Analysis

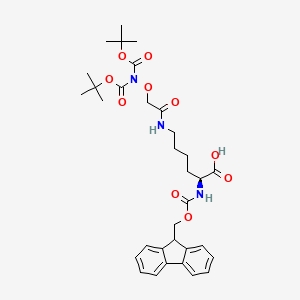

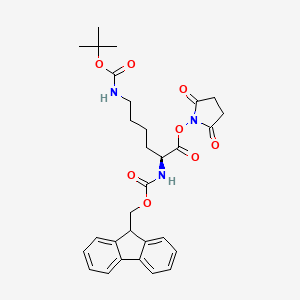

The synthesis of Fmoc-D-Lys(Biotin)-OH involves a series of steps. First, the Fmoc protecting group is removed using a basic solvent like piperidine1. Then, the next amino acid’s carboxyl group is activated and dissolved, and the activated monomer is crosslinked with the free amino group to form a peptide bond1. This process is repeated until the entire peptide chain is synthesized1. After the synthesis, the peptide is cleaved from the resin and the protecting groups are removed1.Molecular Structure Analysis

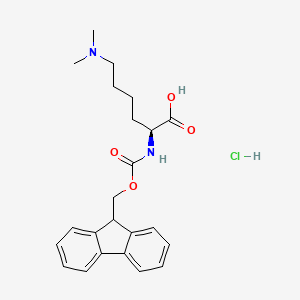

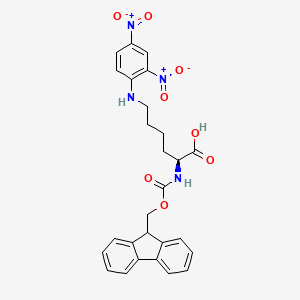

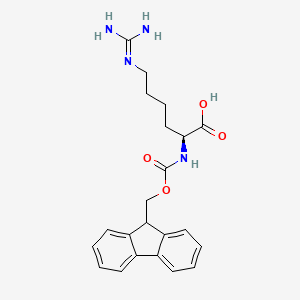

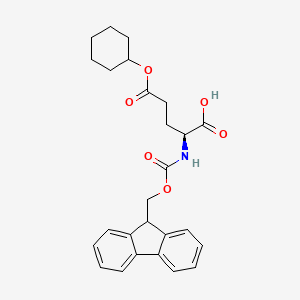

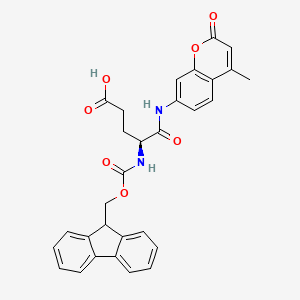

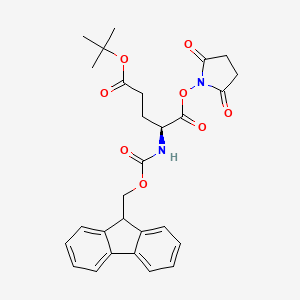

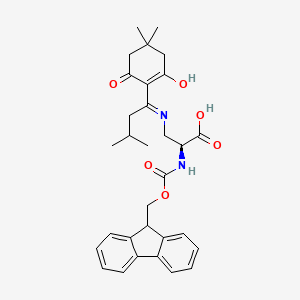

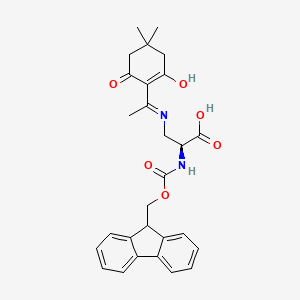

Unfortunately, I couldn’t find specific information on the molecular structure of Fmoc-D-Lys(Biotin)-OH.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-D-Lys(Biotin)-OH are mainly the formation of peptide bonds between amino acids1. This involves the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another amino acid1.

Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of Fmoc-D-Lys(Biotin)-OH.科学的研究の応用

- Summary of the Application : Fmoc-D-Lys(Biotin)-OH is used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .

- Methods of Application or Experimental Procedures : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .

- Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Safety And Hazards

The safety and hazards of Fmoc-D-Lys(Biotin)-OH are not clear from the information available. However, it’s generally recommended to handle all chemicals with appropriate safety precautions.

将来の方向性

The future directions for Fmoc-D-Lys(Biotin)-OH could involve its use in the synthesis of more complex peptides and proteins. Biotinylated peptides like Fmoc-D-Lys(Biotin)-OH can be used in a variety of biological applications, such as the study of protein-protein interactions, the development of diagnostic tools, and drug delivery3.

特性

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-KAHNYGAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Biotin)-OH | |

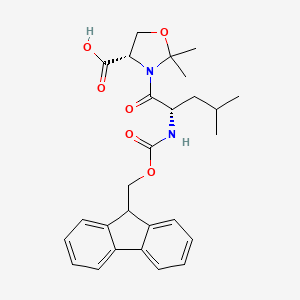

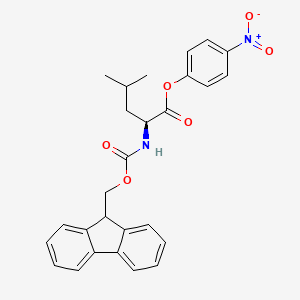

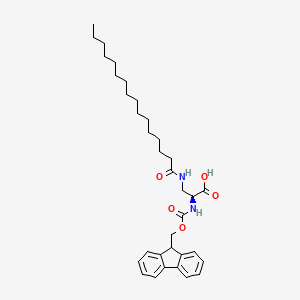

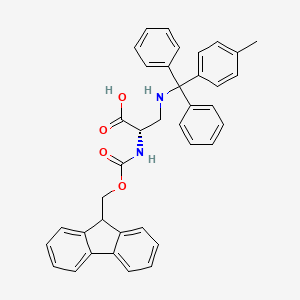

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。